(4-Tert-butyl-3-methoxyphenyl)methanol
Description
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(4-tert-butyl-3-methoxyphenyl)methanol |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)10-6-5-9(8-13)7-11(10)14-4/h5-7,13H,8H2,1-4H3 |
InChI Key |
QINKAJCTBATLOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)CO)OC |
Origin of Product |
United States |
Preparation Methods
Standard Procedure and Conditions
The most widely reported method involves the reduction of 4-tert-butyl-3-methoxybenzaldehyde using NaBH₄ in ethanol or methanol at 0–20°C (Figure 1).
-
Substrate : 4-Tert-butyl-3-methoxybenzaldehyde (1.0 equiv).
-
Reducing Agent : NaBH₄ (1.2–2.0 equiv).
-
Solvent : Ethanol (anhydrous) or methanol.
-
Temperature : 0–20°C.
-
Reaction Time : 1–2 hours.
-
Workup : Quench with aqueous HCl, extract with ethyl acetate, and purify via column chromatography.
Mechanistic Insights:
NaBH₄ selectively reduces the aldehyde group to a primary alcohol without affecting ether (methoxy) or tert-butyl groups. The reaction proceeds via a two-step mechanism:
-
Nucleophilic attack by BH₄⁻ on the carbonyl carbon.
-
Protonation of the intermediate alkoxide to yield the alcohol.
| Parameter | Value |
|---|---|
| Optimal Temperature | 0–20°C |
| Solvent Efficiency | Ethanol > Methanol > THF |
| Reaction Scale | Lab-scale (1 mmol – 1 mol) |
Alternative Reducing Agents and Conditions
Lithium Aluminum Hydride (LiAlH₄)
While NaBH₄ is preferred for selectivity, LiAlH₄ can achieve similar reductions but requires stricter anhydrous conditions and higher temperatures (reflux in THF). However, over-reduction or ether cleavage risks make it less favorable.
Catalytic Hydrogenation
Palladium on carbon (Pd/C) or Raney nickel under H₂ pressure (1–3 atm) reduces the aldehyde to alcohol at 25–50°C. This method is scalable but requires specialized equipment and careful control to avoid hydrogenolysis of the methoxy group.
Comparative Table :
| Reducing Agent | Solvent | Temperature | Yield | Selectivity |
|---|---|---|---|---|
| NaBH₄ | Ethanol | 0–20°C | 96% | High |
| LiAlH₄ | THF | Reflux | 88% | Moderate |
| Pd/C + H₂ | Methanol | 25°C | 90% | High |
Synthesis of the Aldehyde Precursor
Friedel-Crafts Alkylation
4-Tert-butyl-3-methoxybenzaldehyde is synthesized via Friedel-Crafts alkylation of 3-methoxybenzaldehyde with tert-butyl chloride in the presence of AlCl₃:
-
Substrate : 3-Methoxybenzaldehyde (1.0 equiv).
-
Alkylating Agent : tert-Butyl chloride (1.5 equiv).
-
Catalyst : AlCl₃ (1.2 equiv).
-
Solvent : Dichloromethane (DCM).
-
Reaction Time : 6–8 hours at 25°C.
Formylation of 4-Tert-Butyl-3-Methoxytoluene
Direct formylation using the Vilsmeier-Haack reagent (POCl₃/DMF) introduces the aldehyde group:
-
Substrate : 4-Tert-butyl-3-methoxytoluene.
-
Conditions : POCl₃ (2.0 equiv), DMF (3.0 equiv), 60°C, 4 hours.
-
Yield : 65–72%.
Industrial-Scale Production
Continuous-Flow Reduction
Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency:
Electrochemical Methods
Electrochemical reduction of the aldehyde in methanol with a Pt cathode achieves 90–94% yield without stoichiometric reductants. This method minimizes waste and is suitable for green chemistry applications.
Challenges and Optimization
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butyl-3-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-tert-Butyl-3-methoxybenzaldehyde or 4-tert-Butyl-3-methoxybenzoic acid.
Reduction: 4-tert-Butyl-3-methoxyphenylmethane.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Tert-butyl-3-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (4-Tert-butyl-3-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The methoxy and tert-butyl groups play a crucial role in determining the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of (4-Tert-butyl-3-methoxyphenyl)methanol with structurally related compounds:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties (Inferred/Reported) |
|---|---|---|---|---|---|
| This compound | 3-OCH3, 4-C(CH3)3, -CH2OH | C12H18O2 | 194.27 (calculated) | Not available | High lipophilicity; steric hindrance |
| 4-Methoxybenzyl alcohol | 4-OCH3, -CH2OH | C8H10O2 | 138.16 | 105-13-5 | Used in pharmaceuticals; moderate solubility |
| (4-Butylphenyl)methanol | 4-CH2CH2CH2CH3, -CH2OH | C11H16O | 164.24 | 60834-63-1 | Linear alkyl chain; lower steric bulk |
| (3-Butoxy-4-methoxyphenyl)methanol | 3-OCH2CH2CH2CH3, 4-OCH3, -CH2OH | C12H18O3 | 210.27 | 161179-23-3 | Increased hydrophobicity; flexible chain |
Key Observations :
- Lipophilicity: The tert-butyl group in the target compound significantly increases lipophilicity compared to 4-methoxybenzyl alcohol and linear alkyl analogs like (4-Butylphenyl)methanol .
- Solubility : Methoxy and hydroxymethyl groups enhance water solubility in polar solvents, but tert-butyl and butoxy substituents counteract this by increasing hydrophobicity .
Functional and Application Differences
- 4-Methoxybenzyl Alcohol : Widely used as a pharmaceutical intermediate due to its balance of solubility and stability. Safety data recommend avoiding prolonged skin contact .
- (3-Butoxy-4-methoxyphenyl)methanol: The butoxy chain may enhance compatibility with non-polar matrices, suggesting uses in polymer or surfactant chemistry .
Q & A
Q. What are the common synthetic routes for (4-Tert-butyl-3-methoxyphenyl)methanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves reducing a precursor aldehyde, such as 4-Tert-butyl-3-methoxybenzaldehyde, using sodium borohydride (NaBH₄) in methanol at 0–25°C. Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of NaBH₄) and reaction time (2–4 hours). For higher purity, inert atmospheres (N₂/Ar) minimize oxidation byproducts. Post-reaction, quenching with dilute HCl and extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate gradient), isolates the product .
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves the tert-butyl (δ ~1.3 ppm, singlet) and methoxy (δ ~3.8 ppm) groups. Infrared Spectroscopy (IR) confirms the hydroxyl stretch (~3300 cm⁻¹) and aromatic C-H bends. High-Resolution Mass Spectrometry (HRMS) validates the molecular ion ([M+H]⁺ = 223.1698). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. How does the tert-butyl group influence the physical properties of this compound?
- Methodological Answer : The tert-butyl group enhances lipophilicity (logP ≈ 2.8) and steric hindrance, reducing solubility in polar solvents (e.g., water solubility <1 mg/mL). It also increases thermal stability (decomposition >200°C). Solubility can be improved using co-solvents like DMSO or acetone. Stability studies under varying pH (2–12) and temperature (4–40°C) show minimal degradation over 72 hours .
Q. What are the typical oxidation products of this compound, and how are they characterized?
- Methodological Answer : Oxidation with pyridinium chlorochromate (PCC) in dichloromethane yields 4-Tert-butyl-3-methoxybenzaldehyde. Stronger oxidants like KMnO₄/H₂SO₄ produce 4-Tert-butyl-3-methoxybenzoic acid. Products are characterized via NMR (aldehyde proton at δ ~10.1 ppm) and IR (C=O stretch at ~1700 cm⁻¹). Kinetic studies monitor reaction progress using TLC (Rf shift from 0.3 to 0.6 in hexane/ethyl acetate) .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization from hot ethanol/water (7:3 v/v) removes polar impurities. For complex mixtures, flash chromatography (silica gel, 20% ethyl acetate in hexane) achieves >95% purity. Preparative HPLC (C18 column, isocratic 60% acetonitrile) resolves closely eluting byproducts. Purity is quantified via GC-MS with internal standards (e.g., dodecane) .
Advanced Questions
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for oxidation or esterification. Fukui indices identify nucleophilic sites (e.g., hydroxyl oxygen). Molecular docking (AutoDock Vina) predicts binding to enzymes like alcohol dehydrogenases. Solvent effects are simulated using COSMO-RS to optimize reaction media .
Q. What experimental strategies address contradictory data in the catalytic reduction of this compound derivatives?
- Methodological Answer : Replicate reactions under controlled humidity (<10% RH) and oxygen-free conditions. Compare catalysts (e.g., Pd/C vs. Raney Ni) using Design of Experiments (DoE) to identify variables affecting yield. In-situ IR spectroscopy monitors intermediate formation. Conflicting NMR peaks are resolved via 2D-COSY to distinguish diastereomers .
Q. What role does the methoxy group play in the electronic environment of this compound during electrophilic substitution?
- Methodological Answer : The methoxy group donates electron density via resonance, activating the aromatic ring at the ortho/para positions. Hammett substituent constants (σ⁺ ≈ -0.78) predict regioselectivity in nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃). Competitive experiments with deuterated analogs confirm kinetic isotope effects .
Q. How can kinetic studies elucidate the mechanism of esterification reactions involving this compound?
- Methodological Answer : Pseudo-first-order kinetics (excess acyl chloride) track ester formation via UV-Vis at 280 nm. Activation energy (Ea) is derived from Arrhenius plots (ln k vs. 1/T). Isotopic labeling (¹⁸O in methanol) identifies nucleophilic attack steps. Transition-state analogs (e.g., tetrahedral intermediates) are trapped using cryogenic conditions .
Q. In what ways do structural analogs of this compound inform the design of bioactive molecules?
- Methodological Answer :
Analogs like (4-Methoxythiophen-2-yl)(phenyl)methanol exhibit enhanced bioactivity due to thiophene’s electron-rich π-system. Structure-Activity Relationship (SAR) studies compare substituents (e.g., CF₃ vs. tert-butyl) using IC₅₀ values in enzyme inhibition assays. Molecular dynamics (MD) simulations (GROMACS) model membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
